molecular formula C12H14BrFO B8456856 6-Bromo-1-(4-fluorophenyl)-1-hexanone

6-Bromo-1-(4-fluorophenyl)-1-hexanone

Cat. No.: B8456856
M. Wt: 273.14 g/mol
InChI Key: GHKZGGQKJNIBGL-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-fluorophenyl)-1-hexanone (C₁₂H₁₄BrFO, molecular weight 285.14) is a halogenated aromatic ketone featuring a six-carbon aliphatic chain terminated by a bromine atom and a 4-fluorophenyl group attached to the ketone functionality. This compound is synthesized via Friedel-Crafts acylation, where 6-bromohexanoyl chloride reacts with fluorobenzene derivatives in the presence of Lewis acids like aluminum chloride . The reaction typically proceeds under inert atmospheres (e.g., argon) at low temperatures to minimize side reactions .

Key physical properties include a melting point range of 30.5–31.5 °C for structurally similar derivatives, though specific data for the 4-fluorophenyl variant requires further experimental confirmation . The compound’s planar or nonplanar conformation depends on steric interactions between substituents; bulky groups like 4-fluorophenyl can induce distortion from planarity due to steric repulsion with the macrocycle in related porphyrin systems .

Applications of this compound are primarily in organic synthesis, serving as an intermediate for cyclization reactions, polymer prodrugs, and bioactive molecules .

Properties

Molecular Formula

C12H14BrFO

Molecular Weight

273.14 g/mol

IUPAC Name

6-bromo-1-(4-fluorophenyl)hexan-1-one

InChI

InChI=1S/C12H14BrFO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2

InChI Key

GHKZGGQKJNIBGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCBr)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of halogenated aromatic ketones allows for systematic comparisons. Below is an analysis of 6-Bromo-1-(4-fluorophenyl)-1-hexanone relative to its analogs:

Structural and Substituent Variations

Compound Name Substituents Molecular Weight Melting Point (°C) Key Applications
6-Bromo-1-(2,3-dichloro-4-hydroxyphenyl)-1-hexanone 2,3-Cl₂, 4-OH 340.04 50–53 Cyclization reactions
6-Bromo-1-(3-chloro-4-hydroxyphenyl)-1-hexanone 3-Cl, 4-OH 305.60 104–106 Antimicrobial agents
6-Bromo-1-(5-fluoro-2-hydroxyphenyl)-1-hexanone 5-F, 2-OH 289.14 Not reported Synthetic intermediates
6-Bromo-1-(2-hydroxy-4-methoxyphenyl)-1-hexanone 2-OH, 4-OCH₃ 301.18 Not reported Polymer prodrugs
6-Bromo-1-(3,4-dihydroxy-2-methyl-5-isopropylphenyl)-1-hexanone 3,4-OH, 2-CH₃, 5-iPr 341.29 Not reported Amoebicidal, bactericidal
6-Chloro-1-(4-fluorophenyl)-1-hexanone Cl instead of Br 242.71 Not reported Safety data available
1-(4-Bromo-2-fluorophenyl)pentan-1-one Shorter chain (C₅), 4-Br, 2-F 259.11 Not reported Pharmaceutical intermediates

Research Findings and Trends

Recent studies emphasize the role of halogenated aromatic ketones in drug discovery. For instance:

  • Cyclization Efficiency: 6-Bromo-1-(2,3-dichloro-4-hydroxyphenyl)-1-hexanone demonstrates superior cyclization yields (21%) compared to non-halogenated analogs, attributed to enhanced leaving-group ability of bromine .
  • Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving nonplanar geometries induced by fluorophenyl groups .
  • Biological Screening : Derivatives with dihydroxy and alkyl substituents show promise as anti-inflammatory and antiallergic agents .

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